N-benzyl-2-chloropyridin-3-amine

Medicinal chemistry Process chemistry Solid‑state characterization

N-Benzyl-2-chloropyridin-3-amine (CAS 142670-87-9, MFCD12121072) is a heterocyclic secondary amine with the formula C₁₂H₁₁ClN₂ (MW 218.68). It features a pyridine core substituted with chlorine at the 2‑position and an N‑benzylamino group at the 3‑position.

Molecular Formula C12H11ClN2
Molecular Weight 218.68 g/mol
CAS No. 142670-87-9
Cat. No. B168676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-chloropyridin-3-amine
CAS142670-87-9
Molecular FormulaC12H11ClN2
Molecular Weight218.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=C(N=CC=C2)Cl
InChIInChI=1S/C12H11ClN2/c13-12-11(7-4-8-14-12)15-9-10-5-2-1-3-6-10/h1-8,15H,9H2
InChIKeyMXKZZWLRSUIYQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-2-chloropyridin-3-amine (CAS 142670-87-9): Core Physicochemical Identity and Building-Block Role


N-Benzyl-2-chloropyridin-3-amine (CAS 142670-87-9, MFCD12121072) is a heterocyclic secondary amine with the formula C₁₂H₁₁ClN₂ (MW 218.68). It features a pyridine core substituted with chlorine at the 2‑position and an N‑benzylamino group at the 3‑position . Commercially, it is supplied as a pale‑yellow to off‑white solid with a melting point of 76–80 °C and a predicted boiling point of 360.3 ± 27.0 °C at 760 Torr . The compound serves primarily as a versatile intermediate for constructing more elaborate pyridine‑based pharmacophores, particularly in kinase‑inhibitor and agrochemical discovery programs.

Why Simple Analogs Cannot Substitute for N-Benzyl-2-chloropyridin-3-amine in Regiochemically Demanding Syntheses


Positional isomers sharing the formula C₁₂H₁₁ClN₂ (such as N‑benzyl‑3‑chloropyridin‑2‑amine and N‑benzyl‑2‑chloropyridin‑4‑amine) differ fundamentally in the placement of the chlorine and benzylamino groups on the pyridine ring, which alters both the electronic environment at the reactive 2‑chloro position and the steric accessibility of the secondary amine [1]. The parent 2‑chloropyridin‑3‑amine lacks the benzyl substituent entirely, dramatically reducing lipophilicity (XLogP3 ≈ 0.8 vs. 3.3) and eliminating the N‑benzyl handle required for many downstream N‑functionalizations . The N‑phenyl analog (2‑chloro‑N‑phenylpyridin‑3‑amine) substitutes a phenyl for the benzyl group, shortening the N‑alkyl linker, lowering the melting point by ~7–9 °C, and altering conformational flexibility . Consequently, each analog occupies a distinct physicochemical and reactivity space; direct interchange without re‑optimization of reaction conditions or biological profiles is highly unlikely to succeed.

Head‑to‑Head Property Comparison: N‑Benzyl‑2‑chloropyridin‑3‑amine vs. Four Closest Analogs


Melting Point: 7–9 °C Advantage Over the N‑Phenyl Analog Dictates Solid‑Handling and Crystallinity

N‑Benzyl‑2‑chloropyridin‑3‑amine exhibits a melting point of 76–80 °C , compared with 69–71 °C for the N‑phenyl congener 2‑chloro‑N‑phenylpyridin‑3‑amine . The higher melting point reflects stronger intermolecular forces conferred by the benzyl group, which can simplify purification, improve shelf‑life at ambient temperature, and facilitate solid‑dosing workflows in parallel synthesis.

Medicinal chemistry Process chemistry Solid‑state characterization

Boiling Point: ~31 °C Higher vs. N‑Phenyl Analog Enhances Thermal Window in Reactions

The predicted boiling point of N‑benzyl‑2‑chloropyridin‑3‑amine is 360.3 ± 27.0 °C at 760 Torr , whereas the N‑phenyl analog boils at 329.1 ± 27.0 °C under the same conditions . This approximately 31 °C increase broadens the solvent‑ and temperature‑compatibility window for high‑temperature aminations, cross‑couplings, and distillative work‑ups.

Organic synthesis Thermal stability Reaction optimization

Lipophilicity (XLogP3): >2.5‑Fold Increase Over the Parent 2‑Chloropyridin‑3‑amine Drives Membrane Penetration Potential

N‑Benzyl‑2‑chloropyridin‑3‑amine displays a computed XLogP3 of 3.3 [1], compared with approximately 0.8 for the parent 2‑chloropyridin‑3‑amine . The N‑benzyl‑3‑chloropyridin‑2‑amine positional isomer shares the same XLogP3 of 3.3 [2]; this equivalence underscores that lipophilicity is driven by the benzyl group, but the position of the chlorine atom critically governs subsequent reactivity and target‑binding orientation, which cannot be captured by global logP alone.

Medicinal chemistry Drug design ADME profiling

Regiochemical Reactivity: 2‑Chloro‑3‑benzylamino Substitution Pattern Enables Selective Pd‑Catalyzed Functionalization

The 2‑chloro substituent in N‑benzyl‑2‑chloropyridin‑3‑amine is activated toward oxidative addition in palladium‑catalyzed reactions (e.g., Suzuki, Buchwald‑Hartwig) by the adjacent pyridine nitrogen, while the 3‑benzylamino group exerts both steric and electronic directing effects [1]. In contrast, the 4‑amino isomer N‑benzyl‑2‑chloropyridin‑4‑amine places the chlorine and amine in a 1,4‑relationship, altering the electron density at the 2‑position and changing the regiochemical outcome of cross‑couplings . Quantitative reactivity differences are supported by the distinct predicted pKₐ values: the 4‑amino isomer has a predicted pKₐ of 3.05 ± 0.10 , while the target compound’s conjugation places the basic center in a different electronic environment, directly impacting nucleophilicity and metal‑coordination behavior.

Cross‑coupling C–H activation Scaffold diversification

Application Scenarios Where N‑Benzyl‑2‑chloropyridin‑3‑amine Provides Measurable Advantage


Scaffold for Sequential Pd‑Catalyzed Diversification in Kinase‑Inhibitor Libraries

The 2‑chloro substituent serves as an electrophilic partner for Suzuki or Buchwald‑Hartwig couplings, while the 3‑benzylamino group remains available for subsequent N‑functionalization (alkylation, acylation, sulfonylation). This orthogonal reactivity, rooted in the 2‑Cl/3‑NHBn regiochemistry , enables two‑step library expansion without protecting‑group manipulation—a workflow not possible with the symmetrically disposed 4‑amino isomer.

Lead‑Optimization Programs Requiring Balanced Lipophilicity for CNS Exposure

With an XLogP3 of 3.3 , N‑benzyl‑2‑chloropyridin‑3‑amine sits in the favorable lipophilicity range for blood‑brain‑barrier penetration while retaining a polar surface area of 24.9 Ų. Starting from this scaffold, medicinal chemists can install additional polar groups without exceeding commonly accepted CNS drug‑likeness thresholds, making it a pragmatic choice over the much less lipophilic parent 2‑chloropyridin‑3‑amine (XLogP3 ≈ 0.8).

Solid‑Phase Synthesis and Automated Parallel Chemistry with Ambient‑Stable Intermediates

The melting point of 76–80 °C ensures that the compound remains a free‑flowing solid under typical laboratory conditions (20–25 °C), reducing caking and dispensing errors on automated weighing stations. This contrasts with the N‑phenyl analog, which melts at 69–71 °C and may soften during warm‑weather shipping or prolonged robotic handling.

High‑Temperature Reaction Sequences Requiring Broad Thermal Stability

The predicted boiling point of 360 °C provides a comfortable margin for high‑boiling solvents (e.g., DMF, DMAc, NMP) and microwave‑assisted protocols operating at 150–250 °C. The N‑phenyl analog’s lower boiling point (~329 °C) reduces this thermal headroom by ~31 °C, which can be critical in reactions where solvent superheating occurs.

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